molecular formula C19H13ClO2 B118391 2-(1-Pyrenyl)ethyl chloroformate CAS No. 147357-96-8

2-(1-Pyrenyl)ethyl chloroformate

Cat. No. B118391
M. Wt: 308.8 g/mol
InChI Key: VEQBZYDZNNCKFN-UHFFFAOYSA-N
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Description

2-(1-Pyrenyl)ethyl chloroformate is a chemical compound with the molecular formula C19H13ClO2 . It is a derivative of chloroformic acid .


Synthesis Analysis

The synthesis of 2-substituted pyrenes, including 2-(1-Pyrenyl)ethyl chloroformate, has been reported from the pyrene-chromium tricarbonyl . The addition of ethyl chloroformate, B(OBu)3 (followed by oxidation), or trimethylsilyl chloride leads to derivatives .


Molecular Structure Analysis

The molecular structure of 2-(1-Pyrenyl)ethyl chloroformate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 38 bonds. There are 25 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 1 double bond, 19 aromatic bonds, 4 six-membered rings, 5 ten-membered rings, and 2 twelve-membered rings .


Chemical Reactions Analysis

Chloroformates, including 2-(1-Pyrenyl)ethyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Pyrenyl)ethyl chloroformate include a molecular weight of 308.75800 and a melting point of 68-72ºC . The exact density and boiling point are not specified .

Scientific Research Applications

Photophysical Study of β-Pyrenyl Acrylates

Research conducted by Piotrowicz et al. (2015) explores the aerobic dehydrogenative Heck reaction of pyrene with ethyl acrylate, leading to the synthesis of β-pyrenyl acrylates. These compounds exhibit fluorescence in both solution and solid states, demonstrating potential applications in the development of fluorescence-based materials and sensors (Piotrowicz et al., 2015).

Pyrenyl Ynones Synthesis and Photophysical Properties

Flamholc et al. (2014) describe the Friedel–Crafts acylation of pyrene with alkynoic acids to synthesize 1-pyrenyl ynones. These compounds show enhanced fluorescence and solid-state emission compared to saturated acylpyrene derivatives, suggesting applications in advanced optical and electronic materials (Flamholc et al., 2014).

Dynamics of Gold(I) Pyrenyl Complexes

The study by Vogt et al. (2010) investigates the ultrafast dynamics of (organophosphine)gold(I) pyrenyl complexes in solution. The research offers insights into the photophysical behavior of these complexes, which could inform the design of new materials for photonic applications (Vogt et al., 2010).

Pyrene-Containing Fluorescent Organogel

Research by Huang et al. (2014) on pyrene-containing compounds demonstrates selective fluorescence behavior towards Zn2+ in aqueous solutions. Their findings suggest potential applications in selective sensing and the formation of stimuli-responsive materials (Huang et al., 2014).

Asphaltenes Aggregation in Solution

Tan et al. (2009) studied the self-association properties of pyrenyl derivatives in water-saturated solvents. Their findings have implications for understanding the behavior of asphaltenes in petroleum, which is crucial for oil recovery and refining processes (Tan et al., 2009).

Safety And Hazards

2-(1-Pyrenyl)ethyl chloroformate is considered hazardous. It is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is fatal if inhaled .

properties

IUPAC Name

2-pyren-1-ylethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO2/c20-19(21)22-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQBZYDZNNCKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583455
Record name 2-(Pyren-1-yl)ethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Pyrenyl)ethyl chloroformate

CAS RN

147357-96-8
Record name 2-(Pyren-1-yl)ethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Pyrenyl)ethyl chloroformate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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